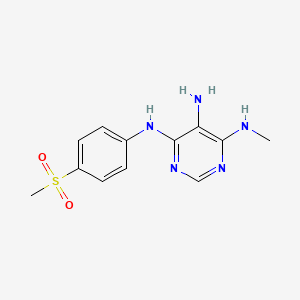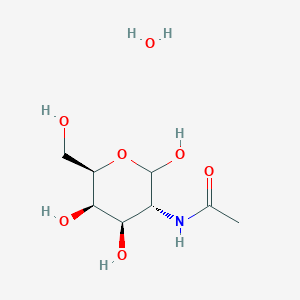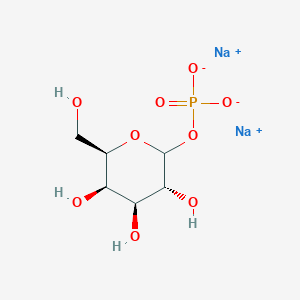![molecular formula C39H46BKN6 B8002928 potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide](/img/structure/B8002928.png)
potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide” is a chemical substance that has garnered attention in various scientific fields. It is known for its unique properties and applications, making it a subject of interest for researchers and industry professionals alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of the compound is scaled up using optimized processes to ensure high yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and adherence to safety protocols to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions typically involve common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes for the production of various materials and chemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the observed effects. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s mode of action at the molecular level.
Propiedades
IUPAC Name |
potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27,40H,1-9H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUTYRCPSXFJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[BH-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46BKN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate](/img/structure/B8002853.png)
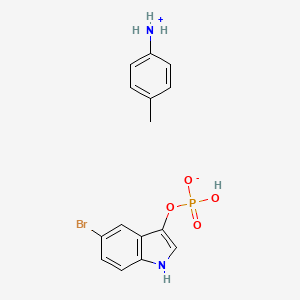
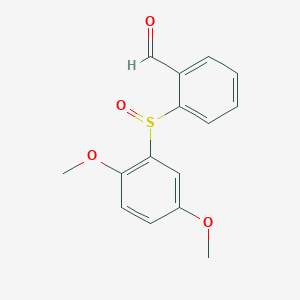
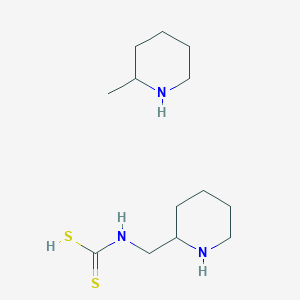
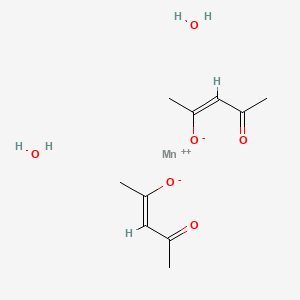
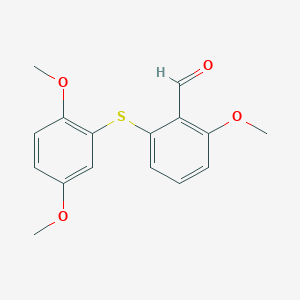
![3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B8002891.png)
![2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid;hydrate](/img/structure/B8002896.png)
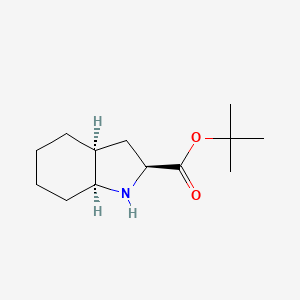
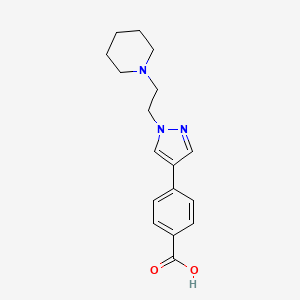
![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)
